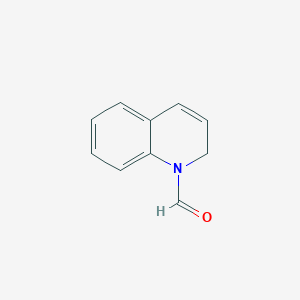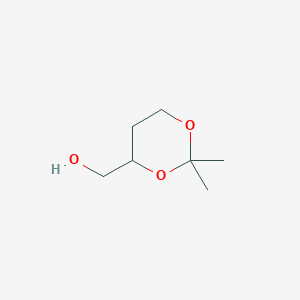
(3-Amino-5-methylpyrazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a hydroxymethyl group at the second position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methylpyrazin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and methylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrazine with methylamine to form 2-methylaminopyrazine.
Amination: The next step is the amination of 2-methylaminopyrazine with ammonia to introduce the amino group at the third position, yielding 3-amino-2-methylaminopyrazine.
Hydroxymethylation: Finally, the hydroxymethylation of 3-amino-2-methylaminopyrazine is carried out using formaldehyde under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-5-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (3-Amino-5-methylpyrazin-2-yl)carboxylic acid.
Reduction: (3-Amino-5-methylpyrazin-2-yl)methanamine.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (3-Amino-5-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-5-methylpyrazine-2-carboxylic acid): Similar structure but with a carboxyl group instead of a hydroxymethyl group.
(3-Amino-5-methylpyrazine-2-methanamine): Similar structure but with an amine group instead of a hydroxymethyl group.
(3-Amino-5-methylpyrazine-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Amino-5-methylpyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring
Eigenschaften
CAS-Nummer |
866561-44-6 |
|---|---|
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
(3-amino-5-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c1-4-2-8-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,9) |
InChI-Schlüssel |
HCTJMRYVNPPZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



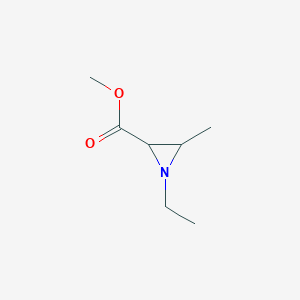
![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)





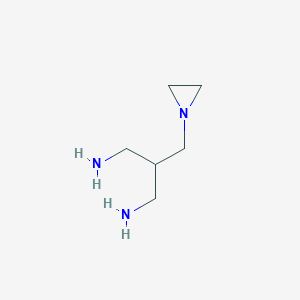
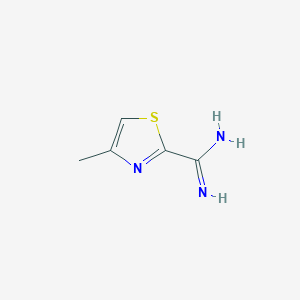
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
